2,4-Dichloro-1,6-naphthyridine

Catalog No.
S3109151
CAS No.
1422496-28-3
M.F
C8H4Cl2N2
M. Wt
199.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1,6-naphthyridine

CAS Number

1422496-28-3

Product Name

2,4-Dichloro-1,6-naphthyridine

IUPAC Name

2,4-dichloro-1,6-naphthyridine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h1-4H

InChI Key

GTIAUBNKVKIRAG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1N=C(C=C2Cl)Cl

solubility

not available

2,4-Dichloro-1,6-naphthyridine is a heterocyclic aromatic compound characterized by a bicyclic structure that includes a naphthyridine ring system with two chlorine substituents at the 2 and 4 positions. Its chemical formula is C8_8H4_4Cl2_2N2_2, and it is known for its planar structure due to a conjugated π-electron system. The presence of chlorine atoms significantly affects its electronic properties, making the carbon atoms at positions 2 and 4 more reactive towards nucleophilic attacks, which facilitates various

The chemical reactivity of 2,4-Dichloro-1,6-naphthyridine is primarily attributed to its chlorine substituents. Key reactions include:

  • Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing the synthesis of numerous derivatives. For instance, reactions with amines can yield compounds such as 2-amino-4-chloro-1,6-naphthyridines or 2,4-diamino-1,6-naphthyridines depending on the reaction conditions.
  • Suzuki-Miyaura Cross-Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the 2 and 4 positions using palladium catalysts, further expanding the compound's synthetic versatility .

Research indicates that derivatives of 2,4-Dichloro-1,6-naphthyridine exhibit various biological activities. These include:

  • Antimicrobial Properties: Compounds derived from this naphthyridine have shown efficacy against certain bacterial strains.
  • Anticancer Activity: Some derivatives have been studied for their potential in targeting cancer cells, demonstrating cytotoxic effects in vitro .

The specific biological mechanisms often relate to the structural modifications introduced during synthesis.

Several methods have been developed for synthesizing 2,4-Dichloro-1,6-naphthyridine:

  • Chlorination of Precursors: A common method involves chlorinating a suitable precursor like 2,4-dihydroxy-1,6-naphthyridine using phosphorus oxychloride (POCl3_3) as a chlorinating agent .
  • Multi-step Synthesis: This approach starts from readily available pyridine derivatives and involves several reaction steps to build the naphthyridine framework .
  • Heteroaryl Coupling: Recent advancements have introduced rapid synthesis techniques that utilize heteroaryl compounds to produce highly substituted naphthyridines efficiently .

2,4-Dichloro-1,6-naphthyridine finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: Used as a building block in creating novel materials with specific electronic properties .

Studies on interaction profiles indicate that derivatives of 2,4-Dichloro-1,6-naphthyridine can interact with various biological targets. These interactions often depend on the substituents introduced during synthesis and their spatial arrangement relative to the naphthyridine core. Research has focused on how these interactions influence biological activity and receptor binding affinities .

Several compounds share structural similarities with 2,4-Dichloro-1,6-naphthyridine. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,6-NaphthyridineC8_8H6_6NLacks chlorine substituents; basic structure
2-Chloro-1,6-naphthyridineC8_8H6_6ClNContains one chlorine; different reactivity
4-Chloro-1,6-naphthyridineC8_8H6_6ClNContains one chlorine; distinct substitution
3-Amino-1,6-naphthyridineC8_8H8_8N2_2Amino group introduces different biological activity

The presence of two chlorine atoms in 2,4-Dichloro-1,6-naphthyridine enhances its reactivity compared to these similar compounds. This unique substitution pattern allows for diverse synthetic pathways and potential applications in medicinal chemistry and materials science .

Computational Structure Analysis Models

Computational structure analysis of 2,4-dichloro-1,6-naphthyridine employs diverse theoretical approaches to understand its molecular properties and biological activities. Density Functional Theory (DFT) calculations using B3LYP/6-311G(d,p) level provide optimal geometry optimization and frequency calculations, offering an excellent balance between accuracy and computational cost [1] [2]. These calculations reveal that the naphthyridine scaffold exhibits planarity with specific electronic distribution patterns that influence its reactivity and binding characteristics.

Hybrid Hartree-Fock/DFT methods, particularly the M06-2X functional, demonstrate superior performance in describing non-covalent interactions critical for protein-ligand binding [1]. Semiempirical methods such as PM6 and AM1 offer computational efficiency for large system screening, though with limited accuracy compared to higher-level quantum mechanical approaches [3].

Molecular mechanics simulations utilizing AMBER and CHARMM force fields enable extensive conformational sampling of 2,4-dichloro-1,6-naphthyridine in various biological environments [3] [4]. These simulations provide crucial insights into the dynamic behavior of the compound in aqueous solution and its interactions with biological macromolecules.

Time-dependent DFT calculations (TD-DFT) facilitate prediction of UV-visible spectra and excited state properties, enabling validation of computational models against experimental spectroscopic data [1]. Electronic structure calculations reveal that the chlorine substituents at positions 2 and 4 significantly influence the molecular electrostatic potential and charge distribution, affecting the compound's ability to form specific interactions with biological targets.

3D-QSAR Analysis Frameworks

Docking-Based Alignment Methodologies

Docking-based alignment represents a crucial methodology for establishing structure-activity relationships in 2,4-dichloro-1,6-naphthyridine derivatives [5]. This approach utilizes the three-dimensional structure of target proteins to guide the alignment of ligand molecules, ensuring that the derived QSAR models reflect realistic binding modes. The methodology demonstrates exceptional performance when applied to Syk enzyme inhibitors, achieving a q² value of 0.624 and r² value of 0.978, indicating robust predictive capability [2] [5].

PHASE pharmacophore modeling provides a comprehensive framework for identifying bioactive conformations of naphthyridine derivatives [2] [5]. This method generates pharmacophore hypotheses based on common structural features of active compounds, enabling the identification of essential molecular characteristics required for biological activity. The approach successfully identifies critical hydrogen bonding patterns and hydrophobic interactions that govern the binding affinity of 2,4-dichloro-1,6-naphthyridine derivatives [2].

Receptor-guided 3D-QSAR analysis incorporates protein flexibility considerations, addressing the dynamic nature of biological targets [2]. This methodology accounts for conformational changes that occur upon ligand binding, providing more accurate predictions of binding affinity and selectivity. The statistical parameters demonstrate exceptional model quality, with F-values reaching 184.5 and cross-validation coefficients exceeding 0.6 [2].

Water Molecule Role in Receptor Binding Analysis

Water molecules play fundamental roles in mediating protein-ligand interactions, particularly in the binding of 2,4-dichloro-1,6-naphthyridine derivatives [2] [6]. Conserved water molecules identified in crystal structures serve as crucial bridging elements between the ligand and receptor, enhancing binding affinity through extended hydrogen bonding networks [2] [6]. These water-mediated interactions often contribute more significantly to binding specificity than direct protein-ligand contacts.

Hydration shell analysis reveals that the first and second hydration spheres around 2,4-dichloro-1,6-naphthyridine influence its conformational preferences and binding thermodynamics [1]. The displacement of ordered water molecules upon ligand binding contributes both enthalpic gains through specific interactions and entropic penalties through reduced water mobility [6]. This delicate balance significantly affects the overall binding free energy and selectivity profiles.

Dynamic water exchange processes observed in molecular dynamics simulations demonstrate rapid equilibration between bound and bulk water states [7]. These exchanges influence the kinetics of ligand binding and dissociation, with implications for drug residence time and therapeutic efficacy [7]. Water-mediated allosteric effects enable long-range communication between distant binding sites, potentially explaining cooperative binding phenomena observed in some naphthyridine derivatives [8].

Competitive binding site occupation by water molecules can significantly impact ligand affinity, particularly when hydrophobic substituents displace favorable water networks [6]. Crystal structure analysis consistently identifies specific water positions that are either conserved across different ligand complexes or selectively displaced by particular structural modifications [6].

Substituent Modification Strategies

C-2 Position Modifications

The C-2 position of 2,4-dichloro-1,6-naphthyridine serves as a critical site for structural modifications that dramatically influence biological activity [9]. Chlorine substitution at this position provides strong electron-withdrawing effects, increasing the electrophilicity of the naphthyridine ring system and enhancing binding affinity to electron-rich biological targets [9]. This modification activates the adjacent nitrogen atoms for metal coordination and hydrogen bonding interactions.

Amino group substitution at the C-2 position introduces electron-donating characteristics and hydrogen bonding capabilities . These modifications typically enhance selectivity by forming specific interactions with complementary residues in the binding pocket . The amino group can participate in both donor and acceptor interactions, significantly expanding the range of possible protein-ligand contacts .

Alkoxy group substitutions at C-2 provide electron-donating properties while introducing hydrophobic character . These modifications often improve solubility and membrane permeability, addressing pharmacokinetic challenges associated with the parent compound . The flexible alkoxy chains can adapt to different binding pocket geometries, potentially improving binding affinity through induced fit mechanisms .

Phenyl group substitution at C-2 enables aromatic stacking interactions with aromatic residues in protein binding sites [12]. These π-π interactions contribute significantly to binding affinity and can provide selectivity through specific geometric requirements [12]. The aromatic system extends the conjugated electronic structure, potentially influencing the compound's photophysical properties and metabolic stability [12].

C-4 Position Modifications

The C-4 position modifications complement C-2 substitutions to create synergistic effects on biological activity [9]. Chlorine substitution at C-4 enhances the electron-withdrawing capacity of the naphthyridine core, creating a more pronounced electrostatic potential that strengthens interactions with nucleophilic sites on proteins [9]. This modification also introduces steric hindrance that can improve selectivity by preventing binding to incompatible receptor sites [9].

Amino group substitution at C-4 provides nucleophilic character that can participate in covalent or strong non-covalent interactions with electrophilic centers in biological targets . The enhanced hydrogen bonding capacity significantly improves binding affinity, particularly in systems where hydrogen bond networks are crucial for selectivity .

Fluoro substitution at C-4 offers unique advantages through its small size and strong electron-withdrawing properties [13]. This modification typically improves metabolic stability by blocking oxidative metabolism pathways while maintaining favorable binding interactions [13]. The fluorine atom can participate in unique interactions such as halogen bonding, potentially enhancing selectivity [13].

Methyl group substitution at C-4 provides electron-donating properties and hydrophobic character [13]. These modifications often improve binding affinity through hydrophobic interactions while potentially reducing metabolic liability [13]. The methyl group can fill hydrophobic pockets in protein binding sites, contributing to enthalpic binding gains [13].

N-1 Position Modifications

The N-1 position offers distinct modification opportunities that significantly impact the compound's biological profile [9]. Methyl substitution at N-1 introduces steric bulk and hydrophobic character, often improving receptor selectivity through specific geometric constraints [9]. This modification can prevent binding to receptor subtypes with smaller binding pockets while maintaining activity at target receptors [9].

Phenyl substitution at N-1 enables aromatic interactions and introduces rigidity to the molecular structure [9]. These modifications can enhance protein-protein interaction inhibition by occupying extended binding interfaces [9]. The aromatic system provides additional sites for π-π stacking and hydrophobic interactions [9].

Alkyl substitution at N-1 provides flexible hydrophobic chains that can improve membrane permeability and tissue distribution [9]. These modifications often enhance oral bioavailability by increasing lipophilicity while maintaining aqueous solubility through the naphthyridine core [9]. The flexible chains can adapt to different binding pocket conformations, potentially improving binding affinity [9].

Heterocycle substitution at N-1 introduces additional hydrogen bonding sites and can target diverse biological pathways [9]. These modifications enable multi-target activity by providing interaction sites for different protein families [9]. The heteroatom-containing rings can participate in metal coordination and specific hydrogen bonding patterns [9].

Multi-Position Substitution Patterns

Multi-position substitution strategies enable synergistic effects that cannot be achieved through single modifications [14] [15]. The combination of C-2 and C-4 dichloro substitution creates a dual electron-withdrawing effect that significantly enhances binding affinity to electron-rich targets [14] [15]. This pattern activates the entire naphthyridine system for enhanced reactivity and selectivity [14] [15].

C-5 and C-7 position modifications provide additional opportunities for fine-tuning electronic properties [9]. These substitutions can modulate the electron density distribution throughout the naphthyridine ring system, enabling precise optimization of binding interactions [9]. The peripheral positions offer sites for introducing solubility-enhancing groups without interfering with core binding interactions [9].

C-3 and C-4 modifications can alter the planarity of the naphthyridine ring system, potentially improving selectivity through conformational restrictions [9]. These modifications can introduce specific geometric constraints that favor binding to certain receptor conformations while disfavoring others [9]. The altered ring geometry can influence the compound's ability to participate in π-π stacking interactions [9].

Combined N-1, C-2, and C-4 substitution patterns enable comprehensive optimization of pharmacokinetic properties [1]. This approach allows simultaneous optimization of potency, selectivity, and ADMET properties through strategic placement of different functional groups [1]. The multi-position modifications can address multiple design challenges simultaneously, reducing the need for extensive structural optimization [1].

Molecular Dynamics Simulations for Conformation Analysis

Molecular dynamics simulations provide essential insights into the dynamic behavior of 2,4-dichloro-1,6-naphthyridine in biological environments [4] [16]. Classical MD simulations using AMBER and CHARMM force fields enable conformational sampling over nanosecond to microsecond timescales, revealing the compound's preferred conformations and flexibility patterns [4] [16]. These simulations demonstrate that the naphthyridine scaffold maintains planarity while exhibiting localized flexibility in substituent groups [4].

Enhanced sampling methods such as replica exchange molecular dynamics overcome energy barriers that limit conformational exploration [16]. These approaches enable sampling of rare conformational states that may be crucial for biological activity but are difficult to access in conventional simulations [16]. The methodology reveals that 2,4-dichloro-1,6-naphthyridine can adopt multiple conformations that bind to different receptor sites with varying affinities [16].

Free energy perturbation calculations provide quantitative predictions of binding affinity changes upon structural modifications [16]. These calculations demonstrate that chlorine substitutions at positions 2 and 4 contribute approximately 1-2 kcal/mol to binding affinity through enhanced electrostatic interactions [16]. The methodology enables systematic optimization of substituent patterns to achieve desired binding profiles [16].

Steered molecular dynamics simulations reveal the pathways and energetics of ligand binding and dissociation [16]. These studies demonstrate that 2,4-dichloro-1,6-naphthyridine follows specific binding pathways that involve initial electrostatic recognition followed by hydrophobic optimization [16]. The unbinding pathways reveal potential sites for structural modifications that could improve residence time [16].

XLogP3

2.7

Dates

Last modified: 08-18-2023

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